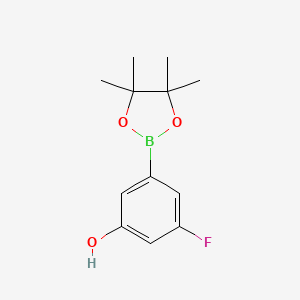

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

Properties

Molecular Formula |

C12H16BFO3 |

|---|---|

Molecular Weight |

238.06 g/mol |

IUPAC Name |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,15H,1-4H3 |

InChI Key |

KBGOBMOAZQOCTA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Direct Boronation of 3-Fluorophenol Derivatives

The most straightforward route involves boronation of 3-fluorophenol using bis(pinacolato)diboron (B2Pin2) under palladium catalysis. VulcanChem reports that 3-fluorophenol is treated with B2Pin2 in the presence of a Pd catalyst (e.g., PdCl2(dppf)) and a base (e.g., potassium acetate) in 1,4-dioxane at elevated temperatures (100°C). This method achieves moderate yields (~72–81%) and is scalable for industrial applications.

Key steps include:

-

Substrate Activation : The phenolic hydroxyl group is protected to prevent undesired side reactions.

-

Miyaura Borylation : B2Pin2 reacts with the aryl bromide or iodide derivative of 3-fluorophenol in a Pd-mediated process.

-

Deprotection : Acidic or basic workup removes protecting groups to yield the final product.

Suzuki-Miyaura Cross-Coupling-Mediated Synthesis

An alternative approach employs Suzuki-Miyaura coupling to install the boronic ester moiety. The Royal Society of Chemistry (RSC) protocol demonstrates this using 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester and a pinacol boronate partner. The reaction utilizes Pd(OAc)2 and SPhos as a ligand in tetrahydrofuran (THF)/H2O at 90°C for 24 hours, achieving conversions >90%.

Reaction Conditions :

Microwave-Assisted Optimization

Recent advances leverage microwave irradiation to accelerate reaction kinetics. A modified protocol from Ambeed reduces reaction times from 24 hours to 20 minutes by heating at 120°C in a sealed microwave vial with PdCl2(dppf) and sodium carbonate. This method enhances yield reproducibility (81–98%) and minimizes side product formation.

Comparative Analysis of Synthetic Methods

Reaction Optimization and Mechanistic Insights

Role of Ligands and Bases

The choice of ligand (e.g., SPhos vs. dppf) critically influences catalytic activity. Bulky phosphine ligands like SPhos enhance steric protection around Pd, reducing undesired homocoupling. Bases such as K3PO4 or KOAc facilitate transmetallation by deprotonating the boronic acid intermediate.

Solvent Effects

Polar aprotic solvents (THF, dioxane) improve boronate solubility, while aqueous phases aid in removing inorganic byproducts. The RSC protocol’s THF/H2O biphasic system optimizes mass transfer and stabilizes the Pd catalyst.

Temperature and Time Trade-offs

Conventional heating (90–100°C, 24 h) ensures complete conversion but risks thermal degradation. Microwave methods achieve similar outcomes in 20 minutes by enhancing kinetic energy transfer.

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (VulcanChem) confirms ≥95% purity, with stability >12 months at –20°C under inert atmosphere.

Applications in Pharmaceutical Synthesis

The boronic ester group enables carbon-carbon bond formation in drug candidates. For example, it participates in synthesizing kinase inhibitors and fluorinated aromatics for PET imaging. The microwave-derived method is particularly favored for time-sensitive medicinal chemistry workflows .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The boronic ester group can be reduced to form boranes.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of boranes.

Substitution: Formation of substituted phenols.

Scientific Research Applications

Organic Synthesis

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol serves as an important reagent in organic synthesis. The presence of the boron moiety allows for various coupling reactions essential for constructing complex organic molecules.

Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The boronic acid pinacol ester functionality can react with aryl halides or vinyl halides under palladium catalysis to produce biaryl compounds. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound's fluorine substituent enhances its biological activity and lipophilicity, making it a candidate for drug development.

Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines through targeted mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibitors

The compound has been explored as a potential inhibitor for various enzymes implicated in disease pathways. Its ability to form stable complexes with enzyme active sites suggests its utility in designing selective inhibitors for therapeutic use.

Materials Science

In materials science, this compound is used in the development of functional materials due to its unique chemical properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its boron content also allows for the formation of boron-containing polymers which have applications in electronics and photonics.

Coatings and Adhesives

Due to its chemical stability and reactivity with various substrates, this compound is also explored as an additive in coatings and adhesives to improve adhesion properties and resistance to environmental degradation.

Case Studies

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the desired product.

Comparison with Similar Compounds

Research Findings and Challenges

- Safety Considerations: Phenol-containing boronate esters (e.g., 3-methoxy analog) carry hazards such as skin/eye irritation (H315, H319) , necessitating careful handling.

- Structural Optimization : Fluorine substitution improves metabolic stability in drug candidates, but para-substituted analogs may offer superior crystallinity for X-ray studies .

Biological Activity

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of increasing interest due to its potential biological activities, particularly as a pharmaceutical agent. This article reviews the biological activity of this compound based on recent studies and data, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C12H16BFO3

- Molecular Weight : 238.06 g/mol

- CAS Number : 1029439-02-8

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and interact with biological targets. In particular, it has been studied for its role as an inhibitor of the main protease (Mpro) of SARS-CoV-2. The binding affinity and selectivity for Mpro are critical for its potential use in treating COVID-19.

Inhibition of SARS-CoV-2 Mpro

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on the Mpro enzyme. The following table summarizes key findings from various assays:

| Compound | Binding Affinity (nM) | % Inhibition at 20 µM | Selectivity |

|---|---|---|---|

| This compound | 250 - 500 | 23% | High for Mpro over PLpro |

| Other β-amido boronic acids | Varies | Varies | Lower selectivity |

The compound demonstrated a significant reduction in enzymatic activity with an inhibition percentage of approximately 23% at a concentration of 20 μM against recombinant Mpro .

Cytotoxicity and Selectivity

Further investigations into the cytotoxic effects revealed that while the compound is effective against viral proteases, it maintains a favorable safety profile. It shows selective inhibition towards Mpro without significantly affecting other proteases such as PLpro .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

-

Case Study on COVID-19 Treatment :

- Researchers evaluated the efficacy of this compound in vitro against SARS-CoV-2.

- Results indicated that it could potentially serve as a lead candidate for further development into antiviral therapies.

-

Mechanistic Study :

- A detailed mechanistic study was conducted using molecular dynamics simulations to understand the binding interactions within the active site of Mpro.

- The study confirmed that specific interactions between the hydroxyl groups and key residues in the enzyme's active site are crucial for its inhibitory action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 3-fluoro-5-bromophenol) reacts with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., PdCl2(dppf)) and a base (KOAc) in anhydrous DMSO or THF at 80–100°C. Key optimizations include:

- Catalyst loading (1–5 mol%) and ligand selection to minimize side reactions.

- Strict control of moisture/oxygen (Schlenk line or glovebox) to prevent boronic ester hydrolysis .

- Post-reaction purification via silica gel chromatography (hexane/EtOAc gradient) to isolate the product.

Q. How can the purity and structural integrity of this boronic ester be validated after synthesis?

- Methodology :

- NMR Analysis : Confirm the presence of the dioxaborolane ring (quartet at δ ~1.3 ppm for pinacol methyl groups in H NMR; singlet at δ ~25–30 ppm in B NMR). The aromatic region should show splitting patterns consistent with fluorine substitution .

- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry to verify molecular weight (expected [M+H]: 266.1 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a hexane/DCM mixture and refine using SHELXL or OLEX2 .

Q. What are the primary applications of this compound in foundational organic synthesis?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester partner with aryl halides (e.g., bromopyridines) using Pd(PPh3)4 (2–5 mol%) and Na2CO3 in DME/H2O (3:1) at 80°C. Monitor regioselectivity via F NMR due to fluorine’s electronic effects .

- Protodeboronation Studies : Investigate stability under acidic/aqueous conditions (e.g., HCl/THF) to assess limitations in protic environments .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this boronic ester in cross-coupling reactions compared to non-fluorinated analogs?

- Methodology :

- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density at the boron center, potentially slowing transmetallation. Compare kinetic data (e.g., reaction half-life) with non-fluorinated analogs using in situ B NMR .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and quantify boron’s electrophilicity. Correlate with experimental coupling yields .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki reactions involving this compound?

- Methodology :

- Controlled Variable Testing : Systematically vary parameters (catalyst type, solvent polarity, base strength) using design-of-experiments (DoE) software. For example, Pd(OAc)2 with SPhos ligand may outperform PdCl2(dppf) in polar aprotic solvents .

- Impurity Analysis : Use ICP-MS to detect trace metal contaminants (e.g., Ni, Cu) from reagents that could deactivate catalysts .

Q. What strategies enable the use of this compound in meta-selective C–H functionalization reactions?

- Methodology :

- Directed C–H Borylation : Pair with iridium catalysts (e.g., Ir(COD)OMe) and directing groups (e.g., trifluoroacetamide) to achieve meta-selectivity. Monitor via H-B HMBC NMR to confirm boron insertion .

- Steric Control : Introduce bulky ligands (e.g., DTBM-Segphos) to bias the transition state toward meta-substitution .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Miyaura borylation of fluorinated precursors: How to troubleshoot?

- Root Causes :

- Substrate Degradation : Fluorophenol precursors may undergo hydrolysis or oxidation. Use freshly distilled DMSO and monitor reaction progress via TLC (Rf ~0.5 in 20% EtOAc/hexane) .

- Byproduct Formation : Boronic acid side products (from ester hydrolysis) can be detected via F NMR (δ −110 to −120 ppm). Repurify precursors via recrystallization (EtOH/H2O) .

Applications in Advanced Systems

Q. How can this compound be integrated into polymeric materials for optoelectronic applications?

- Methodology :

- Conjugated Polymer Synthesis : Use Suzuki polycondensation with dibrominated monomers (e.g., 2,5-dibromothiophene) under microwave-assisted conditions (150°C, 30 min) to achieve high molecular weight (GPC: Mn > 20 kDa). Characterize optoelectronic properties via UV-Vis and cyclic voltammetry .

- Post-Polymerization Modification : Leverage the boronic ester for click chemistry (e.g., Diels-Alder reactions with dienes) to introduce side-chain functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.